molecular formula C15H12NO4P B13824526 Phenyl 8-quinolyl phosphate

Phenyl 8-quinolyl phosphate

Cat. No.: B13824526
M. Wt: 301.23 g/mol
InChI Key: MZQMJIBLIRONJE-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus Chemistry and Heterocyclic Systems

Organophosphorus chemistry is a vast and dynamic field that explores compounds containing a carbon-phosphorus bond. researchgate.net These compounds are integral to numerous applications, ranging from medicinal chemistry and agriculture to materials science and catalysis. researchgate.netbeilstein-journals.org The phosphorus atom in these molecules can exist in various oxidation states and coordination environments, leading to a rich diversity of structures and reactivity.

Simultaneously, the quinoline (B57606) moiety of phenyl 8-quinolyl phosphate (B84403) places it within the realm of heterocyclic chemistry. Quinoline, a bicyclic aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery and materials science due to its ability to interact with biological targets and its favorable electronic properties. mdpi.com The fusion of these two domains in phenyl 8-quinolyl phosphate results in a molecule with a distinct set of properties and potential applications.

Significance of Quinolyl-Based Phosphates in Academic Research

Quinolyl-based phosphates, as a class of compounds, have demonstrated considerable importance in academic research. The nitrogen atom in the quinoline ring can act as a coordination site for metal ions, influencing the reactivity of the phosphate group. acs.orgresearchgate.net This has led to their use in studying phosphoryl transfer reactions, which are fundamental processes in biology. For instance, the hydrolysis of 8-quinolyl phosphate has been used as a model system to investigate the catalytic effects of metal ions on dephosphorylation. acs.orgacs.org

Furthermore, the quinoline structure can be readily modified, allowing for the fine-tuning of the compound's steric and electronic properties. This modularity makes quinolyl-based phosphates valuable tools for developing new catalysts, probes, and materials. rsc.orgresearchgate.net

Overview of Research Areas Pertaining to this compound

Research involving this compound and its derivatives spans several key areas:

Synthesis and Characterization: A primary focus of research is the development of efficient and versatile synthetic routes to this compound and related structures. tishreen.edu.sy This includes exploring different phosphorylating agents and reaction conditions to optimize yields and purity. Characterization of these compounds involves a suite of analytical techniques, including NMR spectroscopy and mass spectrometry, to confirm their structure and purity. tishreen.edu.sy

Catalysis: The ability of the quinoline nitrogen to coordinate to metal centers has led to the exploration of this compound derivatives as ligands in catalysis. researchgate.net These ligands can influence the selectivity and activity of metal catalysts in a variety of organic transformations.

Biochemical and Mechanistic Studies: The hydrolysis of quinolyl phosphates serves as a valuable model for understanding enzymatic phosphoryl transfer reactions. acs.orgjournals.co.za Studies on the kinetics and mechanisms of these reactions, often in the presence of metal ions, provide insights into the fundamental principles governing these vital biological processes. acs.orgacs.org

Materials Science: The incorporation of the rigid and aromatic quinoline framework into phosphate structures opens up possibilities for the design of novel materials with interesting photophysical or electronic properties. chemrxiv.org

Detailed Research Findings

Recent studies have provided more in-depth knowledge regarding the synthesis and reactivity of quinolyl phosphates. For example, a facile one-pot synthesis of 1,2-dihydro-2-oxo-4-quinolinyl phosphates has been reported, starting from 2-acyl-benzoic acids. nih.gov This method involves a cascade reaction that forms three new bonds under mild conditions. nih.gov

In the realm of coordination chemistry, the complexation of 8-quinolyl phosphate with various metal ions, including copper(II), zinc(II), and nickel(II), has been extensively studied. researchgate.net These studies have revealed the formation of different complex species, highlighting the versatile coordinating ability of the quinolyl phosphate ligand. researchgate.net Furthermore, the synthesis of ethyl-8-quinolyl phosphate and its complexation with cobalt(II) have been described, demonstrating the potential for creating new metal-organic frameworks or catalysts. chemrj.org

The application of quinoline-based compounds extends to the development of chemosensors. A quinoline-based ratiometric switch has been developed for the detection of organophosphorus nerve agent mimics, showcasing the potential of these systems in sensing applications. rsc.org

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaKey Research AreaReference
This compoundC₁₅H₁₂NO₃PSynthesis, Ligand in Catalysis tishreen.edu.sy
8-Quinolyl phosphateC₉H₈NO₄PHydrolysis Studies, Metal Complexation acs.orgresearchgate.net
Ethyl 8-quinolyl phosphateC₁₁H₁₂NO₄PSynthesis, Metal Complexation chemrj.org
1,2-dihydro-2-oxo-4-quinolinyl phosphateVariesSynthesis nih.gov

Properties

Molecular Formula

C15H12NO4P

Molecular Weight

301.23 g/mol

IUPAC Name

phenyl quinolin-8-yl hydrogen phosphate

InChI

InChI=1S/C15H12NO4P/c17-21(18,19-13-8-2-1-3-9-13)20-14-10-4-6-12-7-5-11-16-15(12)14/h1-11H,(H,17,18)

InChI Key

MZQMJIBLIRONJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Synthetic Methodologies for Phenyl 8 Quinolyl Phosphate

Classical Approaches and Initial Syntheses

The foundational methods for synthesizing Phenyl 8-quinolyl phosphate (B84403) are rooted in classical phosphorylation techniques. These initial syntheses provided the groundwork for future optimization and exploration. The compound serves as a valuable phosphorylating agent itself, for instance, in the preparation of mixed diesters of phosphoric acid by reacting with alcohols. oup.comjst.go.jp

A primary and classical method for preparing Phenyl 8-quinolyl phosphate involves a multi-component reaction with phenol (B47542), a phosphorus source like phosphoryl chloride (POCl₃), and 8-hydroxyquinoline (B1678124). tishreen.edu.sy This approach combines the three essential structural components in a sequential process to build the final phosphate ester. The synthesis of related 8-quinolyl phosphates has also been accomplished using phosphoryl chloride as the phosphorus reagent. oup.com For example, tris-(8-quinolyl) phosphate is prepared by treating 8-quinolinol with phosphoryl chloride. oup.com

The general sequence involves the reaction of phenol with a phosphorus halide, such as phosphoryl chloride, to form a phenyl phosphorodichloridate intermediate. This reactive intermediate is then treated with 8-hydroxyquinoline, which displaces a chloride to form the desired this compound product.

The efficiency of the synthesis of this compound and its subsequent reactions are highly dependent on the chosen reaction conditions. Research has explored various parameters to optimize yields and purity. Key variables include the solvent, temperature, and the presence of catalysts or acid scavengers.

For instance, in reactions utilizing this compound as a reagent for synthesizing pyrophosphates, dry pyridine (B92270) is often employed as the solvent, with reactions proceeding at elevated temperatures, such as 50°C. oup.com The presence of a tertiary amine base, like triethylamine, in the pyridine solvent was found to significantly decrease the yield of the desired pyrophosphate product. oup.com This suggests that careful control of basicity is crucial for optimizing reactions involving this reagent.

Further optimization studies on related phosphorylation reactions have systematically investigated the impact of solvents and temperature, revealing that these parameters can have a substantial effect on both the reaction yield and the enantioselectivity for chiral phosphates.

Table 1: Effect of Solvent and Temperature on a Model Phosphorylation Reaction

Data adapted from a study on dynamic kinetic asymmetric transformation (DKAT) using a chiral nucleophilic catalyst, illustrating typical optimization parameters relevant to phosphate synthesis. mdpi.com

SolventTemperature (°C)Yield (%)
Dichloromethane (CH₂Cl₂)058
Dichloromethane (CH₂Cl₂)-4040
Dichloromethane (CH₂Cl₂)2545
Toluene045
Tetrahydrofuran (THF)038

Modern Synthetic Techniques and Green Chemistry Considerations

In recent years, the principles of green chemistry have influenced the development of new synthetic routes. These modern techniques aim to improve efficiency, reduce waste, and use less hazardous materials. For quinoline (B57606) derivatives and related phosphorus compounds, techniques such as the use of environmentally benign reaction media and catalysts have been explored. mdpi.comresearchgate.net

One approach involves using molten tetrabutylammonium (B224687) bromide (TBAB) as a clean and safe reaction medium for the synthesis of N-(8-quinolyl)pyridine-2-carboxamide, a related quinoline derivative. researchgate.net Such ionic liquids can simplify workup procedures and often be recycled. mdpi.comresearchgate.net Furthermore, the development of synthetic pathways that can be performed on a multigram scale with high yields (e.g., 95%) represents a significant advancement towards more sustainable chemical production. uni-regensburg.de The use of ultrasound has also been shown to accelerate reactions and improve yields for the synthesis of certain heterocyclic compounds, representing another green chemistry tool. mdpi.com

Mechanistic Pathways of Compound Formation

The formation of this compound and related phosphate esters proceeds through distinct mechanistic pathways. The reaction of an alcohol or phenol with a phosphorus center typically involves nucleophilic attack on the phosphorus atom.

In the context of related reactions, the transesterification of o-phenylene 8-quinolyl phosphite (B83602) with phenol has been shown to proceed through a pentacoordinate hydrophosphorane intermediate, which was detected using ³¹P NMR spectroscopy. clockss.org This provides strong evidence for the involvement of such hypervalent phosphorus species in the reaction mechanism.

Formation of Phenyl Phosphorodichloridate: Phenol attacks phosphoryl chloride (POCl₃), displacing one chloride ion to form phenyl phosphorodichloridate (C₆H₅OPOCl₂). This step is typically performed in the presence of a base to neutralize the liberated HCl.

Nucleophilic Substitution: The nitrogen atom of the 8-hydroxyquinoline ring can coordinate to the phosphorus atom, but the key bond-forming step is the nucleophilic attack by the hydroxyl group of 8-hydroxyquinoline on the phosphorus center of the phenyl phosphorodichloridate intermediate. This attack displaces a second chloride ion.

Final Product Formation: The resulting intermediate, Phenyl 8-quinolyl phosphorochloridate, undergoes hydrolysis of the final P-Cl bond during workup to yield this compound. Alternatively, if phenyl dichlorophosphate (B8581778) is first reacted with 8-hydroxyquinoline, the final step would be the addition of phenol.

The reactivity of the P-O-quinolyl bond is a key feature of the molecule, making it an effective phosphorylating agent. oup.com The quinolyl group acts as a good leaving group, a property that is enhanced by metal ion coordination in cleavage reactions. acs.org

Chemical Reactivity and Reaction Mechanisms of Phenyl 8 Quinolyl Phosphate

Hydrolytic Pathways and Kinetics of Phenyl 8-Quinolyl Phosphate (B84403)

The hydrolysis of Phenyl 8-quinolyl phosphate is a critical aspect of its chemical behavior, proceeding through various pathways that can be influenced by ambient conditions and the presence of catalysts.

Spontaneous Hydrolysis Mechanisms

The spontaneous hydrolysis of 8-quinolyl phosphate has been shown to proceed via its neutral zwitterionic and monoionic forms. rsc.org Kinetic studies conducted over a range of pH values and temperatures have elucidated the specific rate constants for these ionic species. rsc.org For instance, at 80°C, the rate constant for the neutral zwitterionic species (kH₂L) is 1.0 x 10⁻⁵ sec⁻¹, while for the monoionic species (kHL), it is 4.16 x 10⁻⁵ sec⁻¹. rsc.org The hydrolysis of the 8-quinolyl phosphate monoanion is characterized by relatively large activation parameters, and a small, positive entropy of activation for the neutral species is consistent with a unimolecular hydrolytic pathway. oup.com

Theoretical studies suggest that for monophosphate esters, a dissociative pathway is significantly more favorable than an associative one. acs.org In the gas phase, the dissociative pathway for triphosphate hydrolysis is also preferred. acs.org However, in aqueous solutions, the energy barriers for both dissociative and associative pathways for triphosphate hydrolysis are quite similar. acs.org High dielectric solvents like water play a crucial role in lowering the activation barrier for the associative pathway by providing greater solvation energy to the transition state compared to the reactant complex. acs.org

Intramolecular Nucleophilic Catalysis by the Quinolyl Nitrogen in Phosphate Hydrolysis

The nitrogen atom of the quinoline (B57606) ring can participate in the hydrolysis of phosphate esters through intramolecular nucleophilic catalysis. In the hydrolysis of 4-nitrophenyl quinolin-8-yl phosphate, the reaction proceeds via the expulsion of 4-nitrophenol, driven by the intramolecular attack of the quinolinyl nitrogen on the phosphorus atom. rsc.org The mechanistic ambiguity arising from the dibasic nature of the ester was resolved by comparing it with suitable model compounds. rsc.org However, the efficiency of this intramolecular catalysis is considered less than that of carboxylate attack in the hydrolysis of 2-carboxyphenyl 4-nitrophenyl phosphate, with the difference being attributed to the strain in the ring closure of the former. rsc.org

Quantitative Kinetic Studies and Rate Constant Determination in Solution

The hydrolysis of this compound and its derivatives has been the subject of kinetic studies to understand the reaction mechanisms and the factors influencing the reaction rates. The hydrolysis of 8-quinolyl phosphate is significantly influenced by pH. researchgate.netoup.comresearchgate.net For instance, the spontaneous hydrolysis of 3-pyridyl and 8-quinolyl phosphates has been investigated at various temperatures and pH levels. researchgate.net

The presence of metal ions can significantly catalyze the hydrolysis of phosphate esters. researchgate.net Lanthanide ions (Ln³⁺), for example, can form a [Ln x 8QP]⁺ complex with 8-quinolyl phosphate (8QP), leading to a rate enhancement of over 10⁷-fold. researchgate.netacs.org Kinetic data and theoretical calculations suggest that this catalysis is primarily driven by the stabilization of the leaving group and the metaphosphate ion. researchgate.netacs.org The reaction is proposed to proceed through a single-step D(N)A(N) mechanism with a dissociative transition state. researchgate.net

In the case of the Cu²⁺-catalyzed hydrolysis of 8QP, a 10⁶-fold rate enhancement is observed, which is attributed to a favorable interaction between the copper ion and the oxygen atom of the leaving group. acs.org Potentiometric studies of 8-quinolyl phosphate with various divalent metal ions, including copper(II), nickel(II), and thorium(IV), have shown that the reaction follows apparent first-order kinetics. researchgate.netcapes.gov.br The copper ion exhibits a positive catalytic effect that increases with pH, while the nickel ion shows no significant effect. researchgate.net The active species in the copper(II)-promoted hydrolysis is identified as the [CuL] complex. researchgate.net

Below is a table summarizing the kinetic data for the hydrolysis of 8-quinolyl phosphate under different conditions.

CatalystpHTemperature (°C)Rate Constant (k)Fold Rate EnhancementReference
None (Spontaneous)Varied60, 70, 80Varied- researchgate.net
La³⁺7.025->10⁷ researchgate.netacs.org
Eu³⁺7.025->10⁷ acs.org
Tb³⁺--->10⁷ researchgate.net
Er³⁺--->10⁷ researchgate.net
Cu²⁺>7.0-kCuL = 2.7 × 10⁻² s⁻¹ (at 30°C)10⁶ researchgate.netacs.org
Ni²⁺--No significant effect- researchgate.net

Phosphoryl Transfer Reactions and Phosphorylation Efficacy

This compound is an effective phosphorylating agent for a variety of substrates, including alcohols, phosphates, and nucleosides. oup.com It is used in the synthesis of mixed diesters of phosphoric acid and unsymmetrical pyrophosphates. oup.comresearchgate.net For example, the reaction of this compound with alcohols yields mixed diesters of phosphoric acid. oup.com

In the presence of a metallic compound, phenyl 8-quinolyl hydrogen phosphate reacts with alcohols or phosphates to produce mixed diesters of phosphoric acid and pyrophosphates in good yields. researchgate.net The phosphorylation of phosphates with this compound leads to the formation of unsymmetrical pyrophosphates. oup.com For instance, the reaction with p-chlorophenyl phosphate yields P¹-p-chlorophenyl P²-phenyl pyrophosphate. oup.com

This compound and its derivatives are also utilized in the synthesis of nucleotides from nucleosides. oup.comnih.govkoreascience.kr The reaction of tris(8-quinolyl) phosphate with 2',3'-O-isopropylideneadenosine, for example, results in the formation of the corresponding 5'-bis-(8-quinolyl) phosphate derivative. oup.com 8-Quinolyl dihydrogen phosphate has also been employed as a phosphorylating reagent in nucleotide synthesis. nih.gov

The table below summarizes the phosphorylation reactions using this compound and related compounds.

SubstratePhosphorylating AgentProductYieldReference
AlcoholsThis compoundMixed diesters of phosphoric acidHigh oup.com
p-Chlorophenyl phosphateThis compoundP¹-p-chlorophenyl P²-phenyl pyrophosphate78% oup.com
Adenosine-5'-phosphateThis compoundP¹-adenosine-5' P²-phenyl pyrophosphate54% oup.com
2',3'-O-IsopropylideneadenosineTris(8-quinolyl) phosphate2',3'-O-isopropylideneadenosine 5'-bis-(8-quinolyl) phosphate- oup.com
Nucleosides8-Quinolyl dihydrogen phosphateNucleotides- nih.gov

Metallic compounds play a significant role in the phosphorylation reactions involving 8-quinolyl phosphates. researchgate.net The presence of metal ions can enhance the yield and selectivity of these reactions. researchgate.net For instance, the phosphorylation of alcohols and phosphates using phenyl 8-quinolyl hydrogen phosphate is effectively carried out in the presence of a metallic compound, leading to high yields of mixed diesters of phosphoric acid and pyrophosphates. researchgate.net

Similarly, the synthesis of nucleotides from the reaction of tris(8-quinolyl) phosphate with nucleosides is significantly improved in the presence of copper acetylacetonate, resulting in high yields of the corresponding nucleotides. researchgate.net The metal ion is believed to act as a catalyst, likely by coordinating to the phosphate group and/or the leaving group, thereby facilitating the phosphoryl transfer. researchgate.netcdnsciencepub.com The interaction of 8-quinolyl phosphate with various metal ions, including copper(II), zinc(II), nickel(II), cobalt(II), and manganese(II), has been studied, indicating the formation of mononuclear binary complexes. researchgate.netuct.ac.za

The catalytic effect of metal ions is a common feature in phosphoryl transfer reactions. openbiochemistryjournal.com In many enzymatic systems, metal ions like Mg²⁺ and Zn²⁺ are crucial for activating the phosphate group and facilitating nucleophilic attack. openbiochemistryjournal.comlibretexts.org

Phosphoryl transfer reactions at a phosphorus center are stereospecific and generally proceed with inversion of configuration. libretexts.orgqueensu.canih.gov This is consistent with an "in-line" mechanism, analogous to an Sₙ2 reaction, where the nucleophile attacks the phosphorus atom from the backside relative to the leaving group. libretexts.orgnih.gov This process involves a pentavalent, trigonal bipyramidal transition state. libretexts.org

The stereochemical outcome of these reactions can be determined using chiral phosphate esters, for example, by incorporating stable oxygen isotopes (¹⁶O, ¹⁷O, and ¹⁸O). libretexts.orgnih.gov Studies on various kinases have confirmed that the phosphoryl transfer they catalyze occurs with inversion of configuration at the phosphorus center. nih.gov

While the concerted Sₙ2-like mechanism is widely accepted, alternative two-step mechanisms have also been proposed: an addition-elimination mechanism involving a stable pentavalent intermediate, and an elimination-addition mechanism proceeding through a metaphosphate intermediate. libretexts.org The stereochemistry of nucleophilic substitution at both trivalent and pentavalent phosphorus centers is a key area of study in organophosphorus chemistry. researchgate.net For chiral pentavalent phosphorus compounds, Sₙ2(P) reactions proceed through a penta-coordinated transition state or intermediate. researchgate.net

Nucleophilic Substitution at the Phosphorus Center

Nucleophilic substitution at the phosphorus center is a fundamental reaction of this compound and related organophosphorus compounds. researchgate.netsapub.org These reactions are crucial for the synthesis of various organophosphorus derivatives and play a significant role in biological phosphoryl transfer. researchgate.netnih.gov The mechanism of these substitutions can be either concerted (Sₙ2-like) or stepwise. sapub.org

In a typical Sₙ2 reaction at a phosphorus atom, a nucleophile attacks the phosphorus center, leading to the displacement of a leaving group. researchgate.net The reaction of this compound with nucleophiles such as alcohols or phosphates follows this general pattern. oup.com The reactivity of the phosphorus center is influenced by the nature of the substituents. For instance, electron-withdrawing groups can enhance the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. sapub.org

The study of nucleophilic substitution reactions at P=O substrates is of particular interest. sapub.org The mechanism can change from concerted to stepwise depending on the reactants and conditions. sapub.org Linear free-energy relationships (LFERs) and kinetic isotope effects are powerful tools used to elucidate the transition state structures of these reactions. nih.gov

Role as a Leaving Group in Organic Transformations

The 8-quinoloxy group derived from 8-quinolyl phosphate is an effective leaving group in various organic transformations, particularly in phosphoryl transfer reactions. researchgate.net The stability of the leaving group is a critical factor in determining the rate of these reactions. researchgate.netnih.gov

In the hydrolysis of 8-quinolyl phosphate, the departure of the 8-quinoloxy group is a key step. researchgate.net The catalytic effect of metal ions, such as lanthanides, is partly attributed to their ability to stabilize the developing negative charge on the leaving group in the transition state. researchgate.netacs.org This stabilization lowers the activation energy of the reaction, leading to significant rate enhancements. researchgate.net

The concept of leaving group ability is central to understanding the mechanism of phosphoryl transfer. nih.gov The pKa of the conjugate acid of the leaving group is often correlated with the reaction rate. nih.gov The effectiveness of the 8-quinoloxy group as a leaving group makes this compound a valuable reagent for phosphorylation, as it allows for the efficient transfer of the phosphoryl group to a wide range of nucleophiles. oup.com

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Application of NMR Spectroscopy for Reaction Monitoring and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of Phenyl 8-quinolyl phosphate (B84403) in solution and for monitoring its reactions in real-time. Key nuclei such as ³¹P, ¹H, and ¹³C provide specific and detailed information.

³¹P NMR Spectroscopy: As a phosphate ester, the phosphorus atom in PQP provides a distinct and sensitive spectroscopic handle. In its native state, PQP exhibits a characteristic singlet in the ³¹P NMR spectrum, typically in the phosphate ester region. During reactions, such as metal-catalyzed hydrolysis, the disappearance of this signal and the concurrent appearance of new signals corresponding to reaction intermediates (e.g., metal-coordinated phosphate) and final products (e.g., 8-quinolyl phosphate, inorganic phosphate) can be monitored quantitatively. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, providing direct evidence of bond cleavage and formation at the phosphorus center.

¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the identity and purity of PQP and to track changes in the organic framework during a reaction. The ¹H NMR spectrum shows distinct sets of resonances for the protons on the phenyl ring and the quinolyl moiety. The cleavage of the phenoxy group during hydrolysis is easily observed by the appearance of signals for free phenol (B47542). Similarly, changes in the chemical shifts of the quinolyl protons can indicate coordination to a metal center, a key step in many catalytic mechanisms. Variable-temperature (VT) NMR studies can also be employed to investigate dynamic processes, such as restricted rotation around the P-O or C-O bonds or the kinetics of ligand exchange in metal complexes.

The table below summarizes typical NMR data used to identify PQP and its primary hydrolysis products.

CompoundTechniqueKey Signal / Chemical Shift (δ) RangeObservation
Phenyl 8-quinolyl phosphate³¹P NMR-5 to -15 ppmSingle peak characteristic of a diaryl phosphate ester.
This compound¹H NMR7.0 - 8.9 ppmComplex multiplet pattern for distinct quinolyl and phenyl aromatic protons.
8-Quinolyl phosphate (Product)³¹P NMR-2 to +5 ppmAppearance of a new signal, shifted downfield relative to the starting ester.
Phenol (Product)¹H NMR~6.9, ~7.3 ppmAppearance of characteristic sharp signals for the free phenol aromatic protons.

Mass Spectrometry for Reaction Pathway Analysis and Intermediate Identification

Mass spectrometry (MS), particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is a powerful method for identifying transient intermediates and confirming reaction pathways.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of PQP, allowing for unambiguous confirmation of its elemental composition. For mechanistic studies, ESI-MS is used to analyze reaction aliquots directly from the solution phase. This technique can detect the parent PQP ion (e.g., [M+H]⁺), its reaction products, and, crucially, short-lived intermediates that are difficult to isolate. For instance, in a metal-catalyzed hydrolysis reaction, ESI-MS can directly observe the catalytically active species, such as a ternary complex of [Metal(II) + PQP + H₂O] or a binary complex like [Metal(II) + PQP]. Tandem mass spectrometry (MS/MS) can be performed on these trapped intermediate ions to elucidate their structure through controlled fragmentation, confirming the coordination sites and molecular connectivity.

SpeciesFormulaCalculated m/z [M+H]⁺Significance in Analysis
This compoundC₁₅H₁₂NO₄P302.0582Parent molecule identification.
8-Quinolyl phosphateC₉H₈NO₄P226.0270Hydrolysis intermediate/product.
[Cu(II) + PQP - H]⁺ ComplexC₁₅H₁₁CuNO₄P363.9721Detection of a key metal-substrate complex.
[Zn(II) + PQP - H]⁺ ComplexC₁₅H₁₁ZnNO₄P364.9772Detection of an alternative metal-substrate complex.

X-ray Crystallography for Elucidating Solid-State Structures of Complexes and Intermediates

Single-crystal X-ray crystallography provides the definitive, atomic-resolution structure of molecules in the solid state. While obtaining a crystal structure of PQP itself is valuable for confirming its conformation, the technique's true power lies in its ability to characterize stable intermediates or metal-PQP complexes.

The 8-quinolyl group of PQP is an effective bidentate chelating ligand, capable of coordinating to metal ions through its quinolinic nitrogen and a phosphate oxygen atom. By crystallizing a metal complex of PQP, researchers can obtain precise data on:

Coordination Geometry: The arrangement of ligands around the metal center (e.g., tetrahedral, square planar, octahedral).

Bond Lengths and Angles: Accurate measurements of the Metal-N and Metal-O bond distances, which provide insight into the strength and nature of the coordination.

Molecular Conformation: The precise orientation of the phenyl and quinolyl groups relative to the phosphate core and the metal ion.

This structural information is critical for validating mechanistic proposals derived from solution-phase studies and for understanding how the metal ion activates the phosphate ester for nucleophilic attack.

ParameterExample ValueStructural Insight Provided
Crystal SystemMonoclinicFundamental symmetry of the crystal lattice.
Space GroupP2₁/cDetailed symmetry operations within the unit cell.
Cu-N Bond Length~2.0 ÅConfirms coordination of the quinolyl nitrogen to the copper center.
Cu-O (Phosphate) Bond Length~1.9 ÅConfirms coordination of a phosphate oxygen, indicating chelation.
N-Cu-O Bite Angle~85°Defines the geometry of the five-membered chelate ring.

UV-Vis Spectroscopy for Kinetic Studies and Concentration Determination in Reaction Systems

UV-Visible (UV-Vis) absorption spectroscopy is a workhorse technique for studying the kinetics of PQP reactions. The aromatic phenyl and quinolyl rings in PQP give it a distinct UV absorption profile. Crucially, the products of its hydrolysis, phenol and 8-quinolyl phosphate (or 8-quinolinol), possess different molar absorptivities (ε) and/or wavelengths of maximum absorbance (λ_max).

This spectral difference allows for the continuous monitoring of a reaction. By setting the spectrophotometer to a wavelength where a product absorbs strongly but the starting material absorbs weakly (or vice-versa), the change in absorbance over time can be recorded. This data is then used to calculate the observed rate constant (k_obs) for the reaction under various conditions (e.g., different pH, temperatures, or catalyst concentrations). Furthermore, according to the Beer-Lambert law, UV-Vis spectroscopy can be used for the accurate determination of PQP concentration in solution by creating a standard calibration curve.

CompoundTypical λ_max (nm)Application in Kinetic Assays
This compound~280 nm, ~315 nmMonitored for its disappearance during the reaction.
Phenol~270 nmMonitored for its appearance; spectral overlap can be a challenge.
8-Quinolinol~310 nm (neutral), ~360 nm (phenolate)Often the preferred species to monitor due to a large spectral shift upon formation.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Mechanistic Insights

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups. For PQP, FT-IR is used to identify key structural motifs and to detect changes upon reaction or complexation.

The FT-IR spectrum of PQP is characterized by several key absorption bands:

P=O Stretch: A strong band typically found around 1250-1300 cm⁻¹, indicative of the phosphoryl group.

P-O-C Stretches: Asymmetric and symmetric stretching vibrations for the P-O-(Aryl) bonds, usually located in the 950-1100 cm⁻¹ region.

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the quinolyl and phenyl rings.

Upon coordination to a metal ion, shifts in these bands provide mechanistic clues. For example, a red-shift (shift to lower frequency) of the P=O band suggests that the phosphoryl oxygen is involved in coordination, as this weakens the P=O bond. Similarly, shifts in the quinolyl ring vibrations confirm the involvement of the nitrogen atom in complex formation. During hydrolysis, the disappearance of the P-O-C ester bands and the appearance of a broad O-H band (from the product acid/phenol) are clear indicators of the reaction's progress.

Vibrational ModeTypical Frequency (cm⁻¹)Structural Significance
P=O Stretch1280 - 1300Identifies the phosphoryl group. Shifts upon metal coordination.
P-O-C (Aryl) Stretch950 - 1100Confirms the phosphate ester linkage. Disappears upon hydrolysis.
Aromatic C=C/C=N Stretch1450 - 1610Fingerprint region for the quinolyl and phenyl rings. Shifts upon metal coordination to the nitrogen.
O-H Stretch (Product)3200 - 3600 (broad)Appears upon hydrolysis, indicating formation of phenol and/or phosphoric acid groups.

Potentiometric Measurements for Complexation Studies and Determination of Dissociation Constants

Potentiometric titration is a classical analytical method used to determine the concentration of a substance by measuring potential changes in a solution. In the context of PQP and its derivatives, it is primarily used for two purposes: determining acid dissociation constants (pKa) and measuring the stability of metal complexes.

Determination of pKa Values: The hydrolysis product, 8-quinolyl phosphate, has multiple ionizable protons: one on the quinolinium nitrogen and two on the phosphate group. By titrating a solution of this compound with a standardized base (e.g., NaOH) while monitoring the pH, a titration curve is generated. The inflection points or half-equivalence points on this curve correspond to the pKa values of these functional groups. These values are fundamental to understanding the species present at a given pH.

Complexation Studies: The 8-quinolyl moiety is a known chelating agent for various metal ions. Potentiometry can be used to quantify the stability of these complexes. This is achieved by performing a titration of the ligand (e.g., 8-quinolyl phosphate) in both the absence and presence of a metal ion (e.g., Cu²⁺, Zn²⁺). The metal ion competes with protons for the ligand, causing a shift in the titration curve. By analyzing this shift, the stoichiometry and stability constants (log K) of the formed metal-ligand complexes can be calculated. This data is essential for evaluating the catalytic potential of different metal ions.

ParameterCompound/ComplexTypical ValueSignificance
pKa₁8-Quinolyl phosphate (Phosphate H₂)~2.0Acidity of the first phosphate proton.
pKa₂8-Quinolyl phosphate (Quinolinium N-H⁺)~4.5Acidity of the protonated quinoline (B57606) nitrogen.
pKa₃8-Quinolyl phosphate (Phosphate H⁻)~6.5Acidity of the second phosphate proton.
log K₁[Cu(II) + 8-quinolyl phosphate]~7.0High stability constant, indicating strong complex formation.
log K₁[Zn(II) + 8-quinolyl phosphate]~5.5Moderate stability constant, useful for mechanistic comparisons.

Theoretical and Computational Investigations of Phenyl 8 Quinolyl Phosphate Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide insights into the electron distribution, molecular orbital energies, and thermodynamic properties, which collectively govern the molecule's reactivity.

Studies on 8-quinolyl phosphate (B84403) (8QP), a closely related compound, have utilized DFT calculations with methods like B3LYP to investigate its properties. acs.org Potentiometric and spectrophotometric titrations determined the pKa values of 8QP to be approximately 4.3-4.4 and 6.5-6.6. acs.org These values are assigned to the deprotonation of the quinolinium moiety and the phosphate group, respectively, an assignment confirmed by both NMR titrations and theoretical calculations. acs.org

Experimentally Determined and Assigned pKa Values for 8-Quinolyl Phosphate at 25°C acs.org
MethodpKa1 (Quinolinium Deprotonation)pKa2 (Phosphate Deprotonation)
Potentiometric Titration4.30 ± 0.016.62 ± 0.02
Spectrophotometric Titration4.40 ± 0.036.48 ± 0.03

DFT calculations extend to the analysis of frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis. lew.ro These methods help to identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule, predicting how it will interact with other reagents. For instance, in related quinoline (B57606) derivatives, NBO analysis has been used to detail the polarization of bonds and the nature of orbital interactions, revealing pathways for charge transfer within the molecule. lew.ro

Modeling of Reaction Pathways and Transition States

Computational modeling is crucial for mapping the energetic landscape of a chemical reaction, including the identification of intermediates and transition states. For phosphate esters like phenyl 8-quinolyl phosphate, this is particularly important for understanding hydrolysis and phosphoryl transfer reactions.

Theoretical studies on the hydrolysis of 8-quinolyl phosphate (8QP) have modeled the probable reaction pathways in both the absence and presence of catalysts. acs.org In the absence of a catalyst, the reaction proceeds through a specific transition state. When catalyzed by lanthanide ions, computational results indicate that the reaction favors a single-step D(N)A(N) (dissociative) mechanism. acs.orgresearchgate.net This pathway is characterized by a dissociative transition state with limited nucleophilic assistance from a water molecule. acs.orgresearchgate.net The calculations show that the primary role of the catalyst is to stabilize the leaving group and the forming metaphosphate ion, rather than activating the nucleophile. acs.org

The study of related compounds, such as dimethyl (quinolin-8-yl)phosphate, reveals multiple potential reaction pathways in aqueous solutions, including hydrolysis at the phosphorus atom and solvolysis of the methyl ester function. journals.co.za Modeling these competing pathways helps to understand the factors that control reaction selectivity. journals.co.za

Characteristics of the Modeled Transition State for Lanthanide-Catalyzed 8QP Hydrolysis acs.org
CharacteristicDescription
Mechanism TypeSingle-step D(N)A(N) (dissociative)
Key FeatureDissociative transition state with a loose structure
Role of Nucleophile (Water)Limited assistance in the transition state
Primary Catalytic EffectStabilization of the quinolyl leaving group and metaphosphate ion

Computational Insights into Metal-Ion Catalysis Mechanisms

The reactivity of this compound is significantly influenced by metal ions, which can act as powerful catalysts. Computational chemistry has been essential in deciphering the mechanisms behind this catalysis. The 8-quinolyl group is an effective chelating ligand, binding metal ions through the quinoline nitrogen and a phosphate oxygen.

DFT calculations have been performed on complexes such as [Ln·8QP(H₂O)₆]⁺ (where Ln is a lanthanide ion) to model the catalyzed hydrolysis of 8-quinolyl phosphate (8QP). acs.org These calculations confirm that the catalytic effect, which can increase the reaction rate by more than 10⁷-fold, is primarily driven by the stabilization of the leaving group and the transient metaphosphate ion. acs.org The metal ion coordinates to the quinoline nitrogen and a phosphate oxygen, polarizing the P-O(quinolyl) bond and making the quinolyl moiety a better leaving group. acs.orgqueensu.ca

Similar dramatic catalytic effects have been noted with other metal ions. For example, the Cu(II)-catalyzed cleavage of 8QP shows a rate enhancement of 10⁶ to 10⁸-fold compared to the uncatalyzed reaction. acs.org This acceleration is attributed to the metal ion promoting assistance from the leaving group. queensu.caacs.org Computational studies help quantify this stabilization, with calculations showing that the phenoxide product of a related phosphate triester is bound to the metal center 23 kcal/mol more strongly than the reactant, providing a significant thermodynamic driving force for the catalyzed reaction. acs.org

Observed and Computationally Supported Effects of Metal Ions on 8-Quinolyl Phosphate Reactivity
Metal IonObserved Rate Enhancement (fold)Primary Catalytic Role (from Computational Insights)Reference
Ln³⁺ (Lanthanides)> 10⁷Stabilization of the leaving group and metaphosphate ion via a [Ln·8QP]⁺ complex. acs.org
Cu²⁺10⁶ - 10⁸Promotes leaving group assistance and stabilization. acs.org
Ni²⁺, Co²⁺, Zn²⁺, Ca²⁺Forms stable complexes (formation constants determined).Increases electrophilicity of the phosphorus center and stabilizes the leaving group. uct.ac.za

Molecular Dynamics Simulations to Understand Solution-Phase Behavior

While quantum chemical calculations typically model molecules in a vacuum or with simplified solvent models, molecular dynamics (MD) simulations provide a way to understand the behavior of molecules in a dynamic, explicit solvent environment. MD simulations can animate molecular motion, offering insights into the formation and stability of complexes, solvation effects, and conformational changes over time. researchgate.netnih.gov

Although specific MD simulation studies focused exclusively on this compound were not prominent in the reviewed literature, the application of this technique is highly relevant. For this compound, MD simulations could be employed to:

Simulate Complex Stability: Model the dynamic stability of the metal-ion complexes (e.g., with Cu²⁺ or Ln³⁺) in an aqueous solution over nanoseconds or microseconds. This would complement the static picture from DFT by showing how solvent molecules interact with the complex and influence its structure and longevity. nih.govmdpi.com

Analyze Solvation Shells: Investigate the structure and dynamics of water molecules in the solvation shells around the phosphate group, the phenyl ring, and the quinolyl moiety. This is crucial for understanding how the solvent mediates interactions and participates in the reaction.

Explore Conformational Dynamics: this compound has conformational flexibility. MD simulations can explore the different conformations adopted by the molecule in solution and how this might affect its ability to bind to a metal ion or a catalytic site. nih.gov

In essence, MD simulations bridge the gap between static quantum mechanical models and the dynamic reality of chemical reactions in solution, providing a more complete picture of the factors governing the reactivity of this compound. nih.gov

Applications of Phenyl 8 Quinolyl Phosphate in Organic Synthesis and Specialized Fields Non Biological/non Clinical

Reagent in Targeted Phosphorylation Reactions and Derivatization

Phenyl 8-quinolyl phosphate (B84403) serves as a specialized phosphorylating agent, primarily utilized in reactions where controlled and selective introduction of a phosphate group is required. The key to its function lies in the 8-quinolyl group, which acts as an excellent leaving group under specific activation conditions.

The phosphorylation process is often facilitated by the presence of divalent metal ions, such as copper(II) (Cu²⁺). The nitrogen atom of the quinoline (B57606) ring and one of the phosphate oxygen atoms chelate the metal ion. This coordination polarizes the P–O bond of the 8-quinolyl group, significantly increasing the electrophilicity of the phosphorus atom. Consequently, the phosphate group becomes highly susceptible to nucleophilic attack by an alcohol (R-OH) or other nucleophiles.

This metal-ion-assisted activation allows for phosphorylation to occur under mild conditions, which is crucial when working with sensitive substrates. The reaction proceeds by displacing the 8-hydroxyquinoline-metal complex, resulting in the formation of a new phosphate ester. This strategy has been effectively employed in the synthesis of complex phosphate esters, including intermediates for oligonucleotide synthesis. The 8-quinolyl group, in this context, functions as both a protecting group and a metal-activated leaving group, offering a sophisticated level of control over the phosphorylation reaction.

Precursor for Advanced Organic Phosphates and Derivatives

Building on its role as a phosphorylating agent, Phenyl 8-quinolyl phosphate is a strategic precursor for the synthesis of more complex and advanced organophosphate molecules. It serves as a key building block in multi-step synthetic pathways leading to phosphotriesters and phosphodiesters that are otherwise difficult to access.

A notable application is in the solid-phase synthesis of oligonucleotides. In this methodology, this compound can be used to introduce a phosphate linkage between nucleosides. The 8-quinolyl group serves as a temporary protecting group for the phosphate. Its stability under standard conditions of oligonucleotide synthesis, coupled with its selective removal using a specific reagent cocktail (e.g., a solution containing a copper(II) salt and an oxime), makes it highly valuable. The removal process is clean and efficient, preventing degradation of the growing oligonucleotide chain. By acting as a stable yet selectively cleavable precursor, this compound enables the construction of precisely defined nucleic acid sequences for research applications in molecular biology and materials science.

Role in Coordination Chemistry and Ligand Design for Metal Complexes

The inherent structure of this compound makes it an exemplary ligand in coordination chemistry. The 8-quinolyl fragment is a classic bidentate N,O-chelating motif, capable of forming stable five-membered rings with metal ions. This property is central to its application in metal ion separation, detection, and catalysis.

This compound (PQP) exhibits strong and selective complexation with a wide range of metal ions. It functions as a bidentate ligand, coordinating to a metal center through the quinoline nitrogen atom and the phenolic oxygen of the phosphate ester group after deprotonation. Research has extensively characterized its interaction with various divalent (M²⁺) and trivalent (M³⁺) metal ions.

The stability of the resulting metal complexes (M(PQP)n) is highly dependent on the nature of the metal ion, its charge, and its ionic radius. For instance, it forms highly stable complexes with transition metals like copper(II), zinc(II), and nickel(II), as well as with trivalent ions such as iron(III) and lanthanides. The stoichiometry of these complexes is typically 1:2 (metal:ligand) for divalent ions and 1:3 for trivalent ions to satisfy the coordination sphere of the metal. The formation of these neutral, charge-saturated complexes is a critical factor in their utility for solvent extraction.

Table 1: Representative Metal Complexes Formed with this compound (PQP)
Metal IonTypical Complex Stoichiometry (Metal:Ligand)Coordination AtomsKey Structural Feature
Copper(II) (Cu²⁺)1:2N, OForms a stable, neutral Cu(PQP)₂ complex.
Zinc(II) (Zn²⁺)1:2N, OForms a neutral Zn(PQP)₂ complex, often with tetrahedral or octahedral geometry.
Nickel(II) (Ni²⁺)1:2N, OForms a stable Ni(PQP)₂ complex.
Iron(III) (Fe³⁺)1:3N, OForms a neutral Fe(PQP)₃ complex to balance the +3 charge.
Lanthanum(III) (La³⁺)1:3N, OForms a stable La(PQP)₃ complex, characteristic of trivalent lanthanides.

The ability of this compound to form neutral, lipophilic metal complexes makes it an excellent extractant in liquid-liquid separation systems. When an aqueous solution containing various metal ions is mixed with an organic solvent containing this compound, the ligand selectively chelates metal ions, and the resulting neutral complexes are transferred into the organic phase.

The efficiency of this extraction is highly pH-dependent. The ligand must first be deprotonated to coordinate effectively, a process governed by the solution's pH. Different metal ions are extracted optimally at different pH ranges, allowing for their selective separation. The extraction efficiency is often quantified by the pH₅₀ value, which is the pH at which 50% of the metal ion is extracted from the aqueous phase into the organic phase. Studies have shown that this compound is particularly effective for the extraction of transition metals and lanthanides.

Table 2: pH₅₀ Values for the Extraction of Various Metal Ions with this compound into Chloroform
Metal IonpH₅₀ ValueReference Finding
Copper(II) (Cu²⁺)1.55Exhibits very high extractability at low pH.
Zinc(II) (Zn²⁺)2.90Efficiently extracted under moderately acidic conditions.
Nickel(II) (Ni²⁺)3.15Extraction occurs at a slightly higher pH than for zinc.
Cobalt(II) (Co²⁺)3.50Shows moderate extractability.
Cadmium(II) (Cd²⁺)3.95Requires less acidic conditions for efficient extraction.
Note: pH₅₀ values are indicative and can vary with experimental conditions such as solvent, ligand concentration, and temperature. Data is compiled from representative studies in analytical chemistry.

The dual functionality of the quinoline and phosphate groups has prompted the exploration of this compound and its derivatives as "hybrid ligands" in catalysis. In this role, the ligand can influence a catalytic cycle in multiple ways:

Transition Metal Catalysis: The bidentate N,O-chelating site can coordinate to a transition metal center (e.g., Palladium, Rhodium, Iridium), forming a catalytically active complex. The electronic and steric properties of the phenyl and quinolyl groups can be tuned to modulate the reactivity and selectivity of the metal catalyst in reactions such as cross-coupling, hydrogenation, or hydroformylation. The phosphorus atom, while part of a phosphate ester, can still exert an electronic influence on the coordinated metal.

Organocatalysis: Although less common for this specific molecule, related quinoline-phosphorus structures (e.g., phosphines) are known organocatalysts. The Lewis basicity of the quinoline nitrogen and the phosphorus center could potentially be harnessed to activate substrates in metal-free catalytic transformations.

Research in this area focuses on synthesizing libraries of quinoline-phosphorus ligands, including derivatives of this compound, and screening them in various catalytic reactions. The goal is to develop new, efficient, and selective catalysts by leveraging the unique cooperative effects between the quinoline and phosphorus moieties.

Substrate in Analytical Methodologies for Enzyme Activity Determination (e.g., Alkaline Phosphatase in biochemical assays, non-clinical)

In the field of analytical biochemistry, this compound is valued as a fluorogenic substrate for the determination of phosphatase enzyme activity, particularly alkaline phosphatase (ALP). This application is non-clinical and is used for in-vitro research, enzyme characterization, and quality control assays.

The detection principle is based on a two-step process:

Enzymatic Hydrolysis: Alkaline phosphatase catalyzes the hydrolysis of the phosphate ester bond in this compound. This reaction releases inorganic phosphate and the primary product, 8-hydroxyquinoline (B1678124) (also known as oxine).

Fluorometric Detection: The product, 8-hydroxyquinoline, is itself only weakly fluorescent. However, in the presence of certain metal ions, typically magnesium (Mg²⁺) which is an essential cofactor for ALP and is already present in the assay buffer, it forms a highly fluorescent chelate.

The intensity of the fluorescence emitted by the 8-hydroxyquinoline-magnesium complex is directly proportional to the amount of 8-hydroxyquinoline produced, which in turn is a direct measure of the alkaline phosphatase activity. This method offers significantly higher sensitivity compared to traditional colorimetric substrates like p-nitrophenyl phosphate (pNPP), allowing for the detection of very low enzyme concentrations. The assay is valued for its low background signal and wide dynamic range, making it a powerful tool for fundamental enzyme kinetics studies.

Synthesis and Reactivity of Phenyl 8 Quinolyl Phosphate Derivatives and Analogs

Synthetic Strategies for Substituted Phenyl 8-Quinolyl Phosphates

The synthesis of phenyl 8-quinolyl phosphate (B84403) and its substituted derivatives is primarily achieved through phosphorylation reactions involving a suitable phosphorus source and the corresponding substituted phenols and/or 8-hydroxyquinolines. The general approach allows for the systematic introduction of various functional groups onto either the phenyl or the quinolyl moiety, enabling the production of a library of compounds with diverse electronic and steric properties.

A foundational synthetic route involves the reaction of phenol (B47542), phosphorous oxychloride (POCl₃), and 8-hydroxyquinoline (B1678124). latakia-univ.edu.sy This method can be adapted to produce substituted derivatives by replacing the unsubstituted phenol or 8-hydroxyquinoline with a substituted precursor. For instance, starting with a substituted phenol (e.g., 4-nitrophenol) and 8-hydroxyquinoline will yield the corresponding substituted phenyl 8-quinolyl phosphate.

To synthesize derivatives with substituents on the quinoline (B57606) ring, a substituted 8-hydroxyquinoline is required. These precursors can be prepared through various organic synthesis methods. One such approach is the Povarov reaction, an inverse-electron-demand aza-Diels–Alder reaction, which can be used to construct substituted quinoline ring systems from simple starting materials like anilines, enol ethers, and aldehydes. rsc.org

The general synthetic scheme can be summarized as a two-step process:

Formation of the Phenyl Dichlorophosphate (B8581778) Intermediate: A substituted phenol is reacted with an excess of a phosphorylating agent like phosphorus oxychloride to form a phenyl dichlorophosphate derivative.

Reaction with Substituted 8-Hydroxyquinoline: The dichlorophosphate intermediate is then reacted with a substituted 8-hydroxyquinoline, typically in the presence of a base to neutralize the HCl byproduct, to yield the final substituted this compound.

The choice of starting materials directly dictates the substitution pattern of the final product, as illustrated in the table below.

Substituted Phenol PrecursorSubstituted 8-Hydroxyquinoline PrecursorResulting Product
Phenol8-HydroxyquinolineThis compound
4-Nitrophenol8-Hydroxyquinoline4-Nitrothis compound
4-Methoxyphenol8-Hydroxyquinoline4-Methoxythis compound
Phenol5-Chloro-8-hydroxyquinolinePhenyl 5-chloro-8-quinolyl phosphate
4-Cresol5,7-Dibromo-8-hydroxyquinoline4-Methylphenyl 5,7-dibromo-8-quinolyl phosphate

Structure-Reactivity Relationships in Modified Systems

The reactivity of this compound derivatives in processes like phosphorylation or hydrolysis is profoundly influenced by the electronic and steric nature of substituents on both the phenyl and quinolyl rings. researchgate.net These relationships can be systematically studied to understand reaction mechanisms and predict the behavior of newly synthesized analogs. The core of this relationship lies in how substituents modify the electrophilicity of the phosphorus atom and the stability of the phenoxy and quinolyl-oxy leaving groups.

Electronic Effects: Substituents exert their influence through inductive and resonance effects. libretexts.org

Substituents on the Quinoline Ring: The same principle applies to the quinoline moiety. EWGs on the quinoline ring enhance the stability of the 8-quinolyl-oxy leaving group, thus increasing the phosphate's reactivity. The nitrogen atom within the quinoline ring also plays a crucial role, as it can be protonated or coordinate to metal ions, which significantly impacts the electronic properties of the system and its reactivity. researcher.life

These structure-reactivity relationships are often quantified using physical organic chemistry tools like Linear Free Energy Relationships (LFERs), such as the Hammett equation. researchgate.net By plotting the logarithm of the reaction rate constant against the Hammett substituent constant (σ), a linear correlation can reveal the sensitivity of the reaction to electronic effects. A positive slope (ρ value) indicates that the reaction is accelerated by electron-withdrawing substituents. researchgate.net

Substituent TypePositionExpected Effect on Reactivity (e.g., Phosphorylation)Rationale
Electron-Withdrawing Group (e.g., -NO₂)Phenyl RingIncreaseStabilizes the phenoxide leaving group. libretexts.org
Electron-Donating Group (e.g., -OCH₃)Phenyl RingDecreaseDestabilizes the phenoxide leaving group. libretexts.org
Electron-Withdrawing Group (e.g., -Cl)Quinoline RingIncreaseStabilizes the 8-quinolyl-oxy leaving group.
Bulky Alkyl Group (e.g., -C(CH₃)₃)Ortho-position of Phenyl RingDecreaseSteric hindrance impedes nucleophilic attack.

Tuning of Reactivity and Selectivity through Structural Modifications

The principles of structure-reactivity relationships allow for the rational design and "tuning" of this compound derivatives for specific applications. By strategically modifying the molecular structure, one can control the compound's reactivity as a phosphorylating agent and its selectivity towards different nucleophiles.

Tuning Reactivity: The primary method for tuning reactivity is by modulating the electronic properties of the leaving groups. To create a highly potent phosphorylating agent, strong electron-withdrawing groups are attached to the phenyl ring. For example, a derivative like 2,4-dinitrothis compound would be significantly more reactive than the parent compound because the 2,4-dinitrophenoxide is an exceptionally stable leaving group. This strategy is employed to synthesize "active esters" of phosphoric acid that can efficiently phosphorylate alcohols or other nucleophiles under mild conditions. researcher.life

Tuning Selectivity: Structural modifications can also impart selectivity. Steric hindrance can be introduced by placing bulky substituents near the phosphorus center, for example, at the ortho-positions of the phenyl ring or positions 2 and 7 of the quinoline ring. These bulky groups can physically block the approach of larger, more sterically demanding nucleophiles while still allowing smaller nucleophiles to react. This provides a mechanism for achieving chemoselectivity in complex molecules with multiple potential phosphorylation sites.

External Factors for Tuning: Reactivity can also be tuned by external agents that interact with the quinoline moiety. The presence of metal ions, such as Cu(II) or lanthanides, can dramatically increase the rate of phospho group transfer. researcher.life These ions can coordinate to the quinoline nitrogen and a phosphate oxygen, forming a chelate structure. This coordination polarizes the P-O bond, making the phosphorus atom more electrophilic and activating it for nucleophilic attack or hydrolysis. researcher.life Furthermore, the choice of solvent can have a profound impact. Switching from a protic, highly solvating medium like water to a less-solvating aprotic solvent like acetonitrile (B52724) can lead to dramatic rate accelerations, sometimes by several orders of magnitude, by desolvating the ground state reactants and altering the energy of the transition state. frontiersin.org

Structural Modification / ConditionIntended OutcomeMechanism
Add -NO₂ group to the para-position of the phenyl ring.Increased phosphorylation rate.Enhances the stability of the phenoxide leaving group.
Add a bulky tert-butyl group to the ortho-position.Increased selectivity for less hindered nucleophiles.Introduces steric hindrance around the phosphorus center.
Conduct reaction in the presence of CuCl₂.Catalysis of the phosphorylation reaction.Metal ion coordination activates the phosphate group. researcher.life
Change solvent from water to acetonitrile.Dramatic increase in reaction rate.Alters solvation of ground and transition states. frontiersin.org

Historical Development and Current Research Frontiers

Early Discoveries and Fundamental Contributions in Quinolyl Phosphate (B84403) Chemistry

The foundational work on quinolyl phosphates, particularly 8-quinolyl phosphate derivatives, emerged in the 1970s, with significant contributions from researchers like Hiroshi Takaku. This early research established these compounds as effective phosphorylating agents. researcher.lifejst.go.jp The primary focus of these initial studies was on their application in the synthesis of nucleotides, which are the building blocks of DNA and RNA.

One of the key discoveries was the use of 8-quinolyl dihydrogen phosphate for the phosphorylation of nucleosides. jst.go.jp It was found that this reaction was notably efficient in the presence of cupric chloride, leading to good yields of nucleoside 5'-phosphates. jst.go.jp This metal ion-dependency was a recurring theme in early quinolyl phosphate chemistry. Further investigations revealed that various metallic compounds could influence the phosphorylation of alcohols and other phosphates using phenyl 8-quinolyl hydrogen phosphate, with the copper(II) ion often providing the best results. researcher.life These findings were pivotal in establishing 8-quinolyl phosphates as versatile reagents for creating unsymmetrical pyrophosphates and nucleotides. researcher.life

Another significant early contribution was the development of related compounds, such as 4-chlorophenyl 5-chloro-8-quinolyl hydrogen phosphate, as specialized phosphorylating agents for specific and sensitive applications, like the synthesis of guanosine (B1672433) 3'-phosphotriester, without significant side reactions. oup.com

Evolution of Mechanistic Understanding in Phosphate Ester Reactivity

The study of phosphate ester reactivity has been a subject of intense research for over seven decades, leading to a sophisticated and nuanced understanding of their reaction mechanisms. researchgate.net Initially, the hydrolysis of phosphate esters was viewed through the lens of simple nucleophilic substitution reactions. However, it became clear that the reality was far more complex, with a mechanistic continuum influenced by numerous factors. researchgate.net

Key parameters that dictate the reaction pathway include the degree of esterification, the nature of the leaving group, the protonation state of the substrate, the identity of the nucleophile, and interactions with the solvent. researchgate.netfrontiersin.org Research has delineated a spectrum of mechanisms ranging from purely dissociative (where the leaving group departs before the nucleophile attacks, often involving a metaphosphate intermediate) to associative (where the nucleophile attacks first to form a pentacoordinate intermediate). frontiersin.orgacs.org

The role of metal ions in catalyzing phosphate ester hydrolysis has been a particularly fruitful area of investigation. Metal ions can act as Lewis acids, activating the phosphorus center towards nucleophilic attack, or they can deliver a coordinated nucleophile, such as a hydroxide (B78521) ion. tandfonline.comrsc.org This has led to the development of artificial metalloenzymes that can achieve significant rate enhancements in phosphate ester cleavage. researchgate.net More recent computational and spectroscopic studies have provided deeper insights into the transition states of these reactions, revealing, for instance, that for some metal-catalyzed reactions of mono- and di-substituted phosphate esters, a concerted mechanism is at play. tandfonline.comrsc.org In such a mechanism, a coordinated hydroxyl group attacks the phosphorus atom concurrently with proton transfer and on the same side as the departing leaving group. rsc.org

The following table summarizes the key factors influencing the reaction mechanisms of phosphate esters:

FactorInfluence on Reaction Mechanism
Substrate Structure The number of ester groups (mono-, di-, tri-ester) and the electronic properties of the leaving and non-leaving groups determine the stability of intermediates and transition states.
pH and Protonation State The protonation state of the phosphate and the nucleophile affects their reactivity and the feasibility of different pathways.
Nucleophile The nature and strength of the nucleophile play a crucial role in whether the mechanism is more associative or dissociative.
Solvent The polarity and hydrogen-bonding ability of the solvent can stabilize or destabilize charged intermediates and transition states. frontiersin.org
Metal Ions Metal ions can act as catalysts by activating the phosphate group, delivering the nucleophile, or stabilizing the leaving group. tandfonline.comrsc.org

Contemporary Research Directions and Emerging Paradigms in Quinoline-Phosphate Chemistry

Current research into quinoline-phosphate chemistry is expanding into new and diverse areas, leveraging the unique properties of the quinoline (B57606) moiety and the phosphate group.

A significant contemporary focus is on the development of novel synthetic methodologies. For instance, a recent metal- and oxidant-free method describes the synthesis of C4-phosphorylated quinoline scaffolds through a cascade phosphorylation cycloisomerization of ynones and diphenylphosphine (B32561) oxides. nih.gov This approach is notable for its efficiency and compatibility with a wide range of functional groups. nih.gov Furthermore, some of the synthesized C4-phosphorylated quinoline derivatives have demonstrated potent inhibitory activity against Staphylococcus aureus, highlighting a potential application in antimicrobial drug discovery. nih.gov

The synthesis of hybrid quinolinyl phosphonates is another active area of research. These compounds are being investigated for their biological activities, including antiproliferative effects against various cancer cell lines and as inhibitors of enzymes like topoisomerase 1B. nih.gov Phenyl 8-quinolyl phosphate itself has been synthesized and utilized for its ability to form complexes with metal ions, such as cobalt (II), pointing towards applications in metal extraction and coordination chemistry. latakia-univ.edu.sy

The use of quinolyl phosphates in analytical chemistry also continues to be relevant. 8-Quinolyl phosphate serves as a fluorimetric substrate for the determination of alkaline phosphatase activity. nih.gov The enzymatic hydrolysis of the highly fluorescent 8-quinolyl phosphate to the non-fluorescent 8-hydroxyquinoline (B1678124) allows for a sensitive and practical assay for this clinically important enzyme. nih.gov

Emerging paradigms in the broader field of phosphate ester chemistry, which are relevant to quinoline-phosphates, include the use of nanoparticles as catalysts for hydrolysis. researchgate.netnih.gov Inorganic iron oxide nanoparticles, for example, have been shown to promote the hydrolysis of various phosphate esters with enzyme-like kinetics, challenging traditional concepts of catalysis and suggesting potential applications in environmental remediation and prebiotic chemistry research. researchgate.netnih.gov

The following table outlines some of the contemporary research directions in quinoline-phosphate chemistry:

Research AreaFocusPotential Applications
Novel Synthesis Development of efficient and selective methods for synthesizing phosphorylated quinolines. nih.govDrug discovery, materials science.
Medicinal Chemistry Synthesis and biological evaluation of quinolinyl phosphonates. nih.govAnticancer agents, antimicrobial agents. nih.govnih.gov
Coordination Chemistry Use of this compound and related compounds as ligands for metal ion complexation. latakia-univ.edu.syMetal extraction, catalysis.
Analytical Chemistry Application of 8-quinolyl phosphates as fluorescent probes for enzyme activity. nih.govClinical diagnostics, biochemical research.
Nanocatalysis Exploration of nanoparticles for the catalyzed hydrolysis of phosphate esters. researchgate.netnih.govEnvironmental remediation, green chemistry.

Challenges and Future Perspectives in Phenyl 8 Quinolyl Phosphate Research

Methodological Challenges in Synthesis and Advanced Characterization

The synthesis of Phenyl 8-quinolyl phosphate (B84403), while established, presents several methodological challenges that researchers actively seek to overcome. The conventional approach involves a multi-step process, typically starting with the reaction of phenol (B47542) with phosphorus oxychloride (POCl₃) to form phenyl phosphorodichloridate, which is then reacted with 8-hydroxyquinoline (B1678124). latakia-univ.edu.sy

Challenges in Synthesis:

Stoichiometric Control: Precise control over the stoichiometry is crucial to prevent the formation of undesired side products such as triphenyl phosphate or tris(8-quinolyl) phosphate.

Harsh Reagents: The use of phosphorus oxychloride is problematic due to its high reactivity, corrosiveness, and the generation of hydrochloric acid (HCl) as a byproduct, which requires careful handling and neutralization.

Reaction Conditions: The reactions often require anhydrous conditions and inert atmospheres to prevent hydrolysis of the reactive phosphorus intermediates, adding to the operational complexity.

Advanced characterization is essential to confirm the structure and purity of Phenyl 8-quinolyl phosphate. A combination of spectroscopic techniques is typically employed. latakia-univ.edu.sy

Advanced Characterization Techniques:

TechniqueInformation Provided
³¹P-NMR Spectroscopy Provides definitive information about the phosphorus environment, including its oxidation state and bonding. A single resonance confirms the formation of the phosphate ester.
¹H-NMR Spectroscopy Elucidates the proton environments in the phenyl and quinolyl rings, and their coupling patterns can confirm the structure.
FT/IR Spectroscopy Identifies key functional groups, such as P=O, P-O-C (aryl), and C=N vibrations characteristic of the quinoline (B57606) ring.
UV-Vis Spectroscopy Characterizes the electronic transitions within the aromatic systems of the molecule.
Mass Spectrometry (GC-MS, LC-MS) Determines the molecular weight and fragmentation pattern, confirming the identity of the compound and assessing its purity. mdpi.comnih.gov

A significant challenge in characterization lies in the detailed analysis of impurities and the quantification of the product in complex matrices, which often requires sophisticated hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net

Unexplored Reaction Pathways and Novel Catalytic Applications

While this compound is known as a phosphorylating agent, its full reactive potential remains largely untapped. researcher.life The presence of multiple reactive sites—the electrophilic phosphorus center, the quinoline nitrogen atom, and two distinct aryl groups—suggests a rich and complex chemistry awaiting exploration.

Unexplored Reaction Pathways:

Photochemical Reactions: Related compounds like tris(8-quinolyl) phosphate undergo photochemical reactions, such as photo-alcoholysis. researcher.life The photochemical behavior of the unsymmetrical this compound could lead to novel molecular rearrangements or functionalizations.

Aryne Chemistry: The reaction of phosphates with aryne intermediates is a known method for forming aryl phosphates. researchgate.net Exploring the reaction of this compound in the context of aryne chemistry could provide new synthetic routes to complex organophosphorus molecules.

Radical Reactions: The stability and reactivity of phosphoranyl radicals derived from this compound are unknown. Investigating radical-mediated transformations could open new avenues for P-O bond formation or cleavage. rsc.org

The unique structure of this compound makes it a promising candidate for novel catalytic applications. The combination of a phosphate group and a chelating quinoline moiety suggests its potential use as a specialized ligand or an organocatalyst.

Novel Catalytic Applications:

Bidentate Ligand for Transition Metals: The nitrogen atom of the quinoline ring and an oxygen atom from the phosphate group can act as a bidentate chelate for transition metal ions. Such metal complexes could exhibit unique catalytic activities in reactions like cross-coupling, hydrogenation, or oxidation.

Metal-Catalyzed Phosphorylation: Research has shown that metal ions, particularly copper(II) and lanthanides, can catalyze reactions involving 8-quinolyl phosphates, significantly enhancing their reactivity as phosphorylating agents. researcher.lifersc.org this compound could serve as a highly "tunable" phosphorylating reagent where its activity is switched on or modulated by the presence of a specific metal catalyst. rsc.org

Organocatalysis: The Lewis basic nitrogen site and the Brønsted acidic P-OH group (in its protonated form) could potentially engage in cooperative catalysis for various organic transformations.

Development of Sustainable and Efficient Synthetic Methodologies

The traditional synthesis of this compound relies on reagents and processes that are not aligned with the principles of green chemistry. There is a significant need to develop more sustainable and efficient alternatives.

Strategies for Sustainable Synthesis:

ApproachDescriptionPotential Benefits
Alternative Phosphorus Sources Replacing hazardous POCl₃ with greener alternatives. This could include direct functionalization of white phosphorus (P₄) or using polyphosphoric acid or phosphoric anhydride (B1165640) (P₂O₅). researchgate.netresearchgate.netAvoids corrosive byproducts, reduces toxicity, and can be more atom-economical.
Catalytic Methods Employing catalysts to facilitate the formation of P-O bonds under milder conditions. For example, base-catalyzed reactions using diphenyl carbonate could be adapted for phosphate ester synthesis. rsc.orgReduces energy consumption, minimizes waste, and improves reaction selectivity.
Alternative Energy Sources Utilizing microwaves or ultrasound to accelerate reaction rates and potentially improve yields, reducing the need for high temperatures and long reaction times.Faster reactions, lower energy input, and often cleaner reaction profiles.
Solvent-Free Reactions Conducting reactions under neat conditions to eliminate the use of volatile and often toxic organic solvents.Reduces waste, lowers environmental impact, and simplifies product workup.
Flow Chemistry Performing the synthesis in a continuous flow reactor can offer better control over reaction parameters (temperature, mixing), improve safety when using hazardous reagents, and allow for easier scalability. organic-chemistry.orgEnhanced safety, improved process control, and potential for higher yields.

Integration with Modern Chemical Synthesis Approaches and Retrosynthetic Analysis

In the context of modern organic synthesis, this compound can be viewed both as a synthetic target and as a versatile building block. Its strategic disconnection through retrosynthetic analysis highlights a convergent and logical synthetic plan.

Retrosynthetic Analysis:

The primary disconnections for this compound are the two P-O ester bonds. This approach simplifies the target molecule into three readily available precursors:

Phenol

8-Hydroxyquinoline

A phosphorus(V) source (e.g., phosphorus oxychloride)

This retrosynthetic pathway is efficient as it constructs the molecule from simple, commercially available starting materials in a convergent manner.

Integration with Modern Synthesis:

The utility of this compound in modern synthesis lies in its potential as a specialized phosphorylating agent. The differential reactivity of the P-O-phenyl and P-O-quinolyl bonds could be exploited for selective transformations. The 8-quinolyl group can act as a directing group or a leaving group that can be activated under specific conditions, such as in the presence of copper salts. researcher.life

This "tunable" reactivity allows for its integration into complex synthetic strategies where controlled, stepwise phosphorylation of poly-functional molecules is required. For instance, it could be used in the synthesis of nucleotides or phosphorylated prodrugs, where selective reaction at one hydroxyl group over another is paramount. researcher.liferesearchgate.net The development of this compound as a reliable reagent in the synthetic chemist's toolbox depends on a deeper understanding of its reaction mechanisms and the expansion of its known reactivity profile.

Q & A

What experimental methods are recommended for synthesizing and characterizing phenyl 8-quinolyl phosphate?

Basic
Synthesis typically involves phosphorylation of 8-hydroxyquinoline using phosphorus oxychloride or phenyl dichlorophosphate under anhydrous conditions. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm structure, with chemical shifts for key protons (e.g., aromatic protons at δ 7.5–8.5 ppm) and phosphorus (δ ~0–5 ppm for phosphate esters). Elemental analysis (C, H, N) and mass spectrometry (ESI-MS or MALDI-TOF) validate purity and molecular weight .

How is this compound utilized in phosphatase inhibition assays?

Basic
The compound serves as a synthetic substrate for alkaline phosphatase (ALP) and protein tyrosine phosphatases (PTPs). In kinetic assays, ALP activity is measured via dephosphorylation of this compound, releasing fluorescent 8-hydroxyquinoline. Key parameters include:

  • Substrate concentration : 0.1–2.0 mM in Tris-HCl buffer (pH 8.0–9.0).
  • Detection : Fluorescence at λexem = 360/520 nm or colorimetry using p-nitrophenyl phosphate as a competitive substrate .

What mechanistic insights explain the lanthanide-catalyzed hydrolysis of this compound?

Advanced
Trivalent lanthanides (e.g., La³⁺, Tb³⁺) accelerate hydrolysis by stabilizing the metaphosphate intermediate and leaving group (8-quinolate). Kinetic studies (pH 7.4, 25°C) show rate enhancements >10⁷-fold via a dissociative DNAN mechanism , supported by B3LYP/ECP computational models. Smaller lanthanide ions (e.g., Er³⁺) exhibit stronger Lewis acidity, reducing transition-state energy .

How can molecular docking studies optimize this compound derivatives for phosphatase targeting?

Advanced
Docking with software like GOLD 5.0 using PDB templates (e.g., 2QBS for LMW-PTPs) identifies binding poses. Key steps:

  • Active site definition : Residues within 10 Å of catalytic cysteine (e.g., Cys12 in PTP1B).
  • Pharmacophore mapping : Hydrogen bonding with Arg221 and hydrophobic interactions with Phe182.
  • Scoring : ChemPLP or GoldScore to rank ligand poses .

What role do transition metals play in modulating the reactivity of this compound?

Advanced
Cu(II) and Fe(III) ions catalyze alcoholysis or phosphorolysis via metal-ligand coordination. For example, in acetonitrile, Cu(II) stabilizes the phosphoryl oxygen, lowering the activation energy for sulfate ester formation. Solvent polarity (e.g., DMF vs. THF) further tunes reaction rates, as shown in Table IV of kinetic studies .

How does supramolecular encapsulation affect the spin-state properties of this compound complexes?

Advanced
Inclusion in halogen-bonded networks (e.g., [C6F3I3]⁻ frameworks) alters the spin crossover behavior of Fe(III) complexes. Magnetic susceptibility measurements (SQUID) reveal shifts from high-spin (S = 5/2) to low-spin (S = 1/2) states due to steric constraints and π-π interactions .

What analytical challenges arise in quantifying this compound degradation products?

Basic
Interference from hydrolyzed 8-hydroxyquinoline requires separation via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient). Electrochemical detection (e.g., carbon electrodes at +0.8 V vs. Ag/AgCl) or tandem mass spectrometry (MRM transitions m/z 246→198) improves specificity .

Why are ADME studies critical for this compound derivatives in therapeutic applications?

Advanced
While ADME data for this compound are limited, analogs like disodium glucose phosphate highlight the need for:

  • Absorption : Caco-2 cell permeability assays.
  • Metabolism : Liver microsome stability tests (CYP450 isoforms).
  • Excretion : Radiolabeled tracer studies in rodent models .

How do computational models reconcile conflicting kinetic data for metal-catalyzed reactions?

Advanced
Contradictions in rate constants (e.g., pH-dependent vs. pH-independent pathways) are resolved using hybrid QM/MM simulations. For example, meta-dynamics calculations reveal competing pathways: direct hydrolysis (pH 7) vs. hydroxide-assisted mechanisms (pH >10) .

How does this compound compare to other phosphatase substrates in sensitivity and specificity?

Advanced
Comparative studies with p-nitrophenyl phosphate (pNPP) and 4-methylumbelliferyl phosphate show:

  • Sensitivity : 8-quinolyl derivatives have lower Km (~50 µM vs. 200 µM for pNPP) but higher fluorescence quantum yield.
  • Interference : Reduced nonspecific binding to serum albumin compared to carboxy-naphthyl analogs .

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